DSPE-PEG1000-YIGSR

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOGMBZGFFZBMK-LJZWMIMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911775 | |

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-64-2, 120940-31-0 | |

| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of DSPE-PEG1000-YIGSR

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the structure, synthesis, and biological activity of DSPE-PEG1000-YIGSR, a functionalized lipopolymer widely utilized in targeted drug delivery systems.

Core Molecular Structure

This compound is a complex amphiphilic molecule composed of three distinct chemical entities covalently linked to form a linear conjugate. This structure is designed to self-assemble into nanostructures, such as micelles or liposomes, for biomedical applications, particularly in targeted drug delivery.[1][2][3] The molecule consists of a lipid anchor (DSPE), a hydrophilic spacer (PEG1000), and a targeting peptide (YIGSR).

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor. It is composed of a glycerol backbone, two saturated 18-carbon stearic acid chains, a phosphate group, and an ethanolamine headgroup. The DSPE component allows the conjugate to be stably inserted into the lipid bilayer of liposomes or to form the core of micelles.[3][4]

-

PEG1000 (Polyethylene Glycol, average MW 1000 Da): This is a flexible, hydrophilic polymer chain attached to the ethanolamine headgroup of DSPE.[5][] The PEG chain acts as a spacer, extending the targeting ligand away from the surface of the nanocarrier. It also provides a "stealth" characteristic, helping to reduce clearance by the reticuloendothelial system and prolong circulation time in the body.[3][4][7]

-

YIGSR (Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine): This is a pentapeptide sequence (Tyr-Ile-Gly-Ser-Arg) derived from the B1 chain of laminin, a major protein component of the basement membrane.[8][9] This peptide is the biologically active targeting moiety of the conjugate. It specifically binds to the 67 kDa laminin binding protein (LBP), which is often overexpressed on the surface of various cancer cells.[1][10][11] This interaction facilitates the targeted delivery of drug-loaded nanocarriers to tumor sites.

The components are linked sequentially, with the PEG chain attached to the DSPE lipid and the YIGSR peptide conjugated to the distal end of the PEG chain.[9]

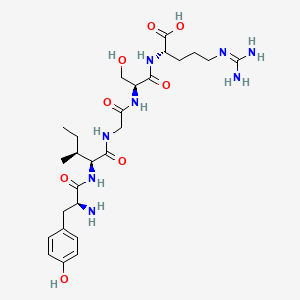

Caption: Molecular structure of this compound.

Physicochemical Properties

The properties of this compound are derived from its constituent parts. Quantitative data for the individual components and a representative precursor are summarized below.

| Component / Precursor | Chemical Formula | Average Molecular Weight ( g/mol ) | Notes |

| DSPE | C41H82NO8P | 748.05 | Hydrophobic lipid anchor. |

| PEG1000 | (C2H4O)n | ~1000 | The exact weight is an average due to polymer polydispersity. |

| YIGSR Peptide | C26H42N8O8 | 594.66 | The biologically active targeting ligand.[8] |

| DSPE-PEG1000-COOH | C87H169NNaO33P | ~1811.25 | A common precursor used for peptide conjugation.[5] |

Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of a functionalized DSPE-PEG intermediate, and second, the conjugation of the YIGSR peptide to this intermediate. A common method involves using a DSPE-PEG derivative with a reactive group at the distal end of the PEG chain, such as an N-Hydroxysuccinimide (NHS) ester or a maleimide group.[7][12]

Protocol: Conjugation via Maleimide-Thiol Chemistry

This protocol is a widely used method for peptide conjugation due to its high specificity and efficiency.[7]

-

Peptide Preparation: The YIGSR peptide is synthesized with an additional cysteine residue (Cys-YIGSR), typically at the N-terminus, to provide a free sulfhydryl (-SH) group.

-

Solubilization: DSPE-PEG1000-Maleimide is dissolved in an organic solvent such as chloroform or DMSO. The Cys-YIGSR peptide is dissolved in a reaction buffer, typically a phosphate buffer at a pH of 6.5-7.5 to ensure the sulfhydryl group is reactive.

-

Reaction: The DSPE-PEG1000-Maleimide solution is added to the peptide solution in a stoichiometric excess (e.g., 1.2 to 2-fold molar excess) to ensure complete reaction with the peptide. The mixture is stirred at room temperature for several hours (e.g., 2-4 hours) or overnight.

-

Purification: The resulting this compound conjugate is purified from unreacted starting materials and byproducts. This is commonly achieved using dialysis against deionized water to remove unreacted peptide and salts, followed by lyophilization. Alternatively, size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for higher purity.[13]

-

Storage: The final lyophilized product should be stored at -20°C or lower under desiccated conditions to prevent hydrolysis.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-biolabs.com [creative-biolabs.com]

DSPE-PEG1000-YIGSR: A Technical Guide to its Mechanism of Action for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated to the YIGSR peptide. This novel drug delivery platform holds significant promise for targeted cancer therapy by leveraging the specific interaction between the YIGSR peptide and its receptors, which are overexpressed on the surface of many cancer cells. This document provides a comprehensive overview of the constituent components, their synergistic function, and the underlying molecular pathways involved. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Components and Their Roles

The DSPE-PEG1000-YIGSR conjugate is a sophisticated drug delivery vehicle composed of three key functional units:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as the hydrophobic anchor of the molecule.[1] Its lipid nature allows for the stable incorporation into the lipid bilayer of various nanocarriers, such as liposomes and micelles.[1] This forms the core of the delivery system, encapsulating therapeutic agents.[1]

-

Polyethylene Glycol (PEG1000): A hydrophilic polymer chain that acts as a flexible spacer, extending from the DSPE anchor.[2] The PEGylation of nanocarriers is a well-established strategy to improve their pharmacokinetic profile.[2] The PEG layer provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[2] This extended circulation increases the probability of the nanocarrier reaching the tumor site.

-

YIGSR Peptide: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from the laminin-1 β1 chain.[3] This peptide sequence is a specific ligand for the 67 kDa laminin receptor (67LR), which is frequently overexpressed on the surface of various cancer cells.[4][5] By functionalizing the distal end of the PEG chain with the YIGSR peptide, the nanocarrier is endowed with active targeting capabilities, enabling it to selectively bind to and be internalized by tumor cells.[3]

Mechanism of Action: Targeted Tumor Cell Recognition and Internalization

The primary mechanism of action of this compound revolves around the specific recognition of cancer cells via the YIGSR peptide and subsequent receptor-mediated endocytosis.

Once administered, nanoparticles formulated with this compound circulate in the bloodstream. The PEG shield minimizes non-specific interactions and prolongs their presence in circulation.[2] Upon reaching the tumor microenvironment, the YIGSR ligand actively seeks out and binds to the 67 kDa laminin receptor on the surface of cancer cells. This high-affinity interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome that transports the therapeutic payload into the cell's interior. This targeted delivery mechanism enhances the intracellular concentration of the encapsulated drug specifically within cancer cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity to healthy tissues.

Quantitative Data

The following tables summarize key quantitative parameters related to the formulation and efficacy of YIGSR-targeted nanoparticles. While specific data for this compound is limited in publicly available literature, the presented data from similar DSPE-PEG-peptide conjugates and YIGSR-related studies provide valuable benchmarks.

Table 1: Physicochemical Characterization of DSPE-PEG-based Nanoparticles

| Parameter | Value | Reference |

| Average Hydrodynamic Diameter | ~10 nm | [6] |

| Zeta Potential | -2.7 ± 1.1 mV | [6] |

| Polydispersity Index (PDI) | ~0.147 | [7] |

Table 2: Binding Affinity of YIGSR Peptides to Laminin Receptors

| Peptide | Receptor/Cell Line | Assay Method | Binding Affinity (Kd) / IC50 | Reference |

| C(YIGSR)3-NH2 | 67 kDa Laminin Receptor (Neuroblastoma cells) | Ligand Displacement Assay | 1.5 x 10⁻⁷ M | [8] |

| CDPGYIGSR-NH2 | Laminin Receptor (T-47D cells) | Receptor Binding Assay (¹²⁵I-laminin displacement) | 1-5 nM | [8] |

Table 3: In Vitro Cytotoxicity of DSPE-PEG Nanoparticles in Cancer Cell Lines

| Nanoparticle Formulation | Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Reference |

| DSPE-PEG (5000) amine SWCNTs | HEPG2 (Liver Cancer) | MTT | 24 h | 300 | [1] |

| DSPE-PEG (5000) amine SWCNTs | A549 (Lung Cancer) | MTT | 24 h | 370 | [1] |

| DSPE-PEG (5000) amine SWCNTs | SKOV3 (Ovarian Cancer) | MTT | 24 h | 50 | [1] |

| LeB/DSPE-PEG2k-PSNs (8:2) | KYSE150 (Esophageal Cancer) | CCK-8 | 24 h | 49.3 nM | [9] |

| LeB/DSPE-PEG2k-PSNs (8:2) | KYSE150 (Esophageal Cancer) | CCK-8 | 48 h | 4.7 nM | [9] |

| LeB/DSPE-PEG2k-PSNs (8:2) | KYSE150 (Esophageal Cancer) | CCK-8 | 72 h | 2.9 nM | [9] |

Table 4: In Vivo Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice

| Nanoparticle Formulation | Tumor Model | Time Post-Injection | Organ | % Injected Dose per Gram (%ID/g) | Reference |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 1 h | Tumor | ~2.5 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 4 h | Tumor | ~3.0 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 24 h | Tumor | ~2.0 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 1 h | Liver | ~10.0 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 4 h | Liver | ~8.0 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 24 h | Liver | ~5.0 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 1 h | Spleen | ~6.0 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 4 h | Spleen | ~5.0 | [10] |

| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 24 h | Spleen | ~3.0 | [10] |

Table 5: Laminin Receptor (67LR) Expression in Various Cancer Cell Lines

| Cell Line | Cancer Type | 67LR mRNA Expression Level | Reference |

| Panc-1 | Pancreatic Cancer | High | [4] |

| MCF-7/4 | Breast Carcinoma | High | [4] |

| MCF-7/7 | Breast Carcinoma | Low | [4] |

| A-704 | Renal Cancer | Low | [4] |

Signaling Pathways

The binding of the YIGSR peptide to the 67 kDa laminin receptor initiates a cascade of intracellular signaling events that can influence cell adhesion, migration, and survival. A key player in this pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.

Caption: YIGSR-mediated signaling cascade.

Upon binding of YIGSR to the 67LR and potentially integrins like α4β1, FAK is recruited and activated through autophosphorylation at tyrosine 397 (Y397).[11] This phosphorylation event creates a docking site for Src-homology 2 (SH2) domain-containing proteins, such as Src family kinases. The subsequent activation of Src leads to the phosphorylation of other downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).[12] The activation of these pathways ultimately modulates cellular processes such as adhesion, migration, and survival.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound.

Synthesis of this compound

This protocol is adapted from methods for conjugating peptides to DSPE-PEG-maleimide.[13][14]

Materials:

-

DSPE-PEG1000-Maleimide

-

YIGSR peptide with a terminal cysteine residue (YIGSR-C)

-

Dimethylformamide (DMF)

-

Phosphate buffered saline (PBS), pH 7.4

-

Sephadex G-25 column

-

Lyophilizer

Procedure:

-

Dissolve DSPE-PEG1000-Maleimide in DMF at a concentration of 10 mg/mL.

-

Dissolve YIGSR-C peptide in PBS (pH 7.4) at a concentration of 5 mg/mL.

-

Add the DSPE-PEG1000-Maleimide solution to the YIGSR-C solution at a molar ratio of 1:1.2 (lipid:peptide).

-

React the mixture overnight at room temperature with gentle stirring.

-

Purify the conjugate by size exclusion chromatography using a Sephadex G-25 column equilibrated with deionized water.

-

Collect the fractions containing the this compound conjugate.

-

Lyophilize the purified product to obtain a white powder.

-

Confirm the successful conjugation and purity using techniques such as MALDI-TOF mass spectrometry and ¹H NMR.

Caption: Synthesis workflow for this compound.

In Vitro Cell Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity of YIGSR-functionalized nanoparticles to cancer cells.[8]

Materials:

-

Cancer cell line with high laminin receptor expression (e.g., Panc-1)

-

Fluorescently labeled YIGSR peptide (e.g., FITC-YIGSR)

-

This compound nanoparticles

-

Cell culture medium

-

PBS

-

Flow cytometer

Procedure:

-

Seed cancer cells in a 24-well plate and culture until 80-90% confluency.

-

Wash the cells twice with ice-cold PBS.

-

Add a fixed concentration of FITC-YIGSR to each well.

-

Add increasing concentrations of this compound nanoparticles (competitor) to the wells.

-

Incubate for 2 hours at 4°C to allow binding to reach equilibrium.

-

Wash the cells three times with ice-cold PBS to remove unbound ligands.

-

Detach the cells using trypsin-EDTA.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

The decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding.

-

Calculate the IC50 value and subsequently the binding affinity (Kd) using appropriate software.

Caption: Workflow for competitive cell binding assay.

In Vivo Tumor Targeting Study

This protocol outlines a typical in vivo study to evaluate the tumor-targeting efficacy of this compound nanoparticles in a xenograft mouse model.

Materials:

-

Athymic nude mice

-

Cancer cell line for xenograft implantation

-

Fluorescently labeled this compound nanoparticles

-

Control nanoparticles (e.g., DSPE-PEG1000 without YIGSR)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Subcutaneously inject cancer cells into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly divide the mice into experimental and control groups.

-

Intravenously inject the fluorescently labeled this compound nanoparticles into the experimental group and control nanoparticles into the control group.

-

At various time points (e.g., 2, 6, 12, 24, 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

-

After the final imaging time point, euthanize the mice and excise the tumors and major organs (liver, spleen, kidneys, lungs, heart).

-

Measure the fluorescence intensity in the excised tumors and organs to quantify the biodistribution of the nanoparticles.

-

Compare the tumor accumulation of the YIGSR-targeted nanoparticles to the control nanoparticles to assess targeting efficacy.

Caption: Workflow for in vivo tumor targeting study.

Conclusion

This compound represents a promising platform for the targeted delivery of therapeutic agents to cancer cells. Its mechanism of action, centered on the specific recognition of overexpressed laminin receptors by the YIGSR peptide, offers the potential for enhanced therapeutic efficacy and reduced systemic toxicity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize this technology for clinical applications. Future studies should focus on obtaining more specific quantitative data for this compound to fully elucidate its potential and accelerate its translation into novel cancer therapies.

References

- 1. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of laminin receptor mRNA in human cancer cell lines and colorectal tissues by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Different Ratios of DSPE-PEG2k on Ester Prodrug Self-Assembly Nanoparticles for Cell Migration and Proliferation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of DSPE-PEG1000 in Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] (DSPE-PEG1000) has emerged as a critical component in the formulation of next-generation drug delivery systems. Its unique amphiphilic nature, biocompatibility, and ability to confer "stealth" properties to nanoparticles have revolutionized the field of nanomedicine. This technical guide provides a comprehensive overview of the core functionalities of DSPE-PEG1000, detailing its impact on the physicochemical properties of drug carriers, and offering in-depth experimental protocols for the formulation and characterization of DSPE-PEG1000-containing nanoparticles. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and mechanisms are visualized through detailed diagrams.

Introduction: The Molecular Architecture and Significance of DSPE-PEG1000

DSPE-PEG1000 is a phospholipid-polymer conjugate composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain with a molecular weight of 1000 Da.[1][2] This amphiphilic structure drives its self-assembly in aqueous environments into various nanostructures, such as micelles and liposomes, making it an invaluable excipient in pharmaceutical formulations.[3][4] The DSPE portion integrates into the lipid bilayer of liposomes or forms the core of micelles, while the flexible, hydrophilic PEG chain extends into the aqueous phase, creating a hydrated layer on the nanoparticle surface.[5][6]

The primary role of the PEGylated surface is to provide a "stealth" characteristic, which sterically hinders the adsorption of opsonin proteins from the bloodstream.[6][7] This opsonization process would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[8] By evading the MPS, DSPE-PEG1000 significantly prolongs the circulation half-life of drug-loaded nanoparticles, thereby increasing the probability of them reaching their target site.[1][2][9]

Core Functions of DSPE-PEG1000 in Drug Delivery

The incorporation of DSPE-PEG1000 into drug delivery systems imparts several crucial advantages:

-

Prolonged Systemic Circulation: The "stealth" effect conferred by the PEG layer dramatically reduces clearance by the MPS, leading to extended circulation times.[9][10] This is a prerequisite for effective passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[8][11]

-

Enhanced Stability: The hydrophilic PEG chains prevent nanoparticle aggregation and improve the colloidal stability of the formulation in biological fluids.[9][10]

-

Improved Drug Encapsulation: DSPE-PEG1000 can influence the drug loading capacity and encapsulation efficiency of nanoparticles.[9][12]

-

Controlled Drug Release: The presence of DSPE-PEG1000 in the lipid bilayer can modulate the release kinetics of the encapsulated drug.

-

Platform for Targeted Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, to facilitate active targeting to specific cells or tissues.[12]

Quantitative Impact of DSPE-PEG1000 on Nanoparticle Properties

The concentration and molecular weight of DSPE-PEG are critical parameters that influence the physicochemical properties of nanoparticles. The following tables summarize the quantitative effects of DSPE-PEG incorporation on key nanoparticle characteristics.

Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Size and Zeta Potential

| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 10:1 | 36.5 | 0.900 | -28.5 |

| 5:1 | 80.8 | 0.644 | -29.2 |

| 4:1 | 128.1 | 0.295 | -28.1 |

| 1:1 | 116.6 | 0.112 | -13.7 |

| 1:4 | 72.0 | 0.103 | -11.3 |

| 1:5 | 54.5 | 0.057 | -6.0 |

| 1:10 | 56.1 | 0.101 | -7.7 |

Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles prepared by the hydration method.

Table 2: Influence of DSPE-PEG2000 Concentration on Liposome Size and Drug Encapsulation Efficiency

| Formulation | Molar Ratio (Lipid:DSPE-PEG2000) | Mean Particle Size (nm) | Encapsulation Efficiency (%) |

| Liposome A | 95:5 | 110 ± 5 | 92 ± 4 |

| Liposome B | 90:10 | 102 ± 6 | 88 ± 5 |

| Liposome C | 85:15 | 95 ± 4 | 85 ± 6 |

Illustrative data compiled from typical liposomal formulation studies.

Table 3: Pharmacokinetic Parameters of Doxorubicin in Free Form and in PEGylated Liposomes

| Formulation | Half-life (t½) (h) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) |

| Free Doxorubicin | ~1 | ~5 | ~50 | ~25 |

| PEGylated Liposomal Doxorubicin | ~55 | ~800 | ~0.1 | ~0.3 |

Representative data from preclinical studies comparing free drug to liposomal formulations containing DSPE-PEG.

Detailed Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPE-PEG1000-containing nanoparticles.

Protocol 1: Liposome Formulation by Thin-Film Hydration Followed by Extrusion

This method is widely used for the preparation of liposomes with a well-defined size distribution.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG1000

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform and Methanol (analytical grade)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Film Preparation:

-

Dissolve DSPC, cholesterol, and DSPE-PEG1000 in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation (e.g., DSPC:Cholesterol:DSPE-PEG1000 at 55:40:5).

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

-

A thin, uniform lipid film will form on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the hydrophilic drug, if applicable. The hydration temperature should be maintained above the lipid phase transition temperature.

-

Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the lipid phase transition temperature.

-

Load the MLV suspension into one of the syringes of the extruder.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process results in the formation of small unilamellar vesicles (SUVs) with a more uniform size distribution.

-

-

Purification:

-

Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

-

Protocol 2: Nanoparticle Formulation by Nanoprecipitation

This method is suitable for the encapsulation of hydrophobic drugs within a polymeric matrix.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

DSPE-PEG1000

-

Hydrophobic drug (e.g., Paclitaxel)

-

Acetone or other suitable organic solvent

-

Aqueous solution (e.g., deionized water or buffer)

Procedure:

-

Organic Phase Preparation:

-

Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a water-miscible organic solvent such as acetone.

-

-

Aqueous Phase Preparation:

-

Dissolve DSPE-PEG1000 in the aqueous phase. DSPE-PEG1000 will act as a stabilizer.

-

-

Nanoprecipitation:

-

Add the organic phase dropwise into the aqueous phase under constant stirring (e.g., using a magnetic stirrer).

-

The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

-

-

Solvent Evaporation:

-

Continue stirring the suspension for several hours (e.g., overnight) at room temperature to allow for the complete evaporation of the organic solvent.

-

-

Purification and Concentration:

-

The nanoparticle suspension can be purified and concentrated by centrifugation or tangential flow filtration to remove any unencapsulated drug and residual solvent.

-

Mandatory Visualizations

Experimental Workflow: Liposome Preparation

Caption: Workflow for preparing DSPE-PEG1000 liposomes via thin-film hydration.

Logical Relationship: DSPE-PEG1000 and the EPR Effect

Caption: Role of DSPE-PEG1000 in facilitating the EPR effect for tumor targeting.

Signaling Pathway: Targeted Drug Delivery Workflow

Caption: Workflow for active targeting using ligand-conjugated DSPE-PEG1000 nanoparticles.

Conclusion

DSPE-PEG1000 is a cornerstone of modern nanomedicine, offering a versatile platform for the development of sophisticated drug delivery systems. Its ability to prolong circulation, enhance stability, and serve as a scaffold for targeted delivery has led to significant advancements in the treatment of various diseases, particularly cancer. A thorough understanding of its physicochemical properties and its impact on nanoparticle characteristics, as detailed in this guide, is essential for the rational design and optimization of effective and safe nanotherapeutics. The provided protocols and visualizations serve as a practical resource for researchers and professionals in the field of drug development.

References

- 1. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]

- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 9. researchgate.net [researchgate.net]

- 10. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]

- 12. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of DSPE-PEG1000-YIGSR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical properties, experimental protocols, and signaling pathways associated with DSPE-PEG1000-YIGSR. This functionalized lipopolymer, which combines the stealth properties of polyethylene glycol (PEG) with the cell-adhesion capabilities of the YIGSR peptide, is a promising constituent in targeted drug delivery systems. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Biophysical Properties

The biophysical characteristics of this compound are fundamental to its function in nanoparticle formulations. These properties dictate the stability, bioavailability, and targeting efficacy of drug delivery vehicles. While specific experimental data for the fully conjugated this compound is not extensively published, the following tables provide data for the constituent parts and closely related analogues to serve as a strong predictive baseline.

Table 1: Physicochemical Properties of DSPE-PEG Conjugates

| Property | Value | Compound | Notes |

| Critical Micelle Concentration (CMC) | ~1.5 x 10⁻⁵ M | DSPE-PEG2000 | The CMC for DSPE-PEG1000 is expected to be slightly lower due to the shorter, less hydrophilic PEG chain.[1] The addition of the YIGSR peptide may also influence the CMC. |

| Hydrodynamic Diameter | ~10 nm | DSPE-PEG2000 Micelles | This represents the size of the self-assembled micelle.[1] The size of this compound micelles may be slightly larger due to the peptide moiety. |

| Zeta Potential | -2.7 ± 1.1 mV | DSPE-PEG2000 Micelles | The negative charge contributes to colloidal stability.[1] The net charge of the YIGSR peptide at physiological pH will affect the overall zeta potential. |

| Purity | >95% | DSPE-PEG-YIGSR | As specified by commercial suppliers.[2] |

| Appearance | Powder or solid | DSPE-PEG-YIGSR | As specified by commercial suppliers.[2] |

| Solubility | Organic solvents | DSPE-PEG-YIGSR | As specified by commercial suppliers.[2] |

| Storage | -20°C | DSPE-PEG-YIGSR | For long-term stability.[2] |

Table 2: Biological Interaction Properties of the YIGSR Peptide

| Property | Value | System | Notes |

| Binding Affinity (Kd) | 1.5 x 10⁻⁷ M | C(YIGSR)3-NH2 to 67 kDa Laminin Receptor (Neuroblastoma cells) | This value for a multimeric YIGSR peptide indicates an intermediate affinity interaction.[3] |

| Primary Receptor | 67 kDa Laminin Receptor (67LR) | Various cell types | This non-integrin receptor is the main target of the YIGSR sequence.[4][5] |

| Other Potential Receptors | Integrin α6β1 | Macrophages | YIGSR has been identified as a ligand for this integrin, which can mediate macrophage adhesion.[6] |

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound and related nanoparticles.

Synthesis of this compound

The conjugation of the YIGSR peptide to the DSPE-PEG1000 lipid can be achieved through several synthetic routes. A common and effective method is the solution-phase conjugation of a maleimide-functionalized lipid with a cysteine-terminated peptide.

Protocol: Solution-Phase Conjugation

-

Materials:

-

DSPE-PEG1000-Maleimide

-

Custom-synthesized YIGSR peptide with an N-terminal cysteine (Cys-YIGSR)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

-

Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Characterization Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

-

-

Procedure:

-

Dissolve DSPE-PEG1000-Maleimide in the chosen organic solvent at a concentration of 10-20 mg/mL.

-

Dissolve the Cys-YIGSR peptide in the reaction buffer at a concentration of 5-10 mg/mL.

-

Add the DSPE-PEG1000-Maleimide solution dropwise to the peptide solution with gentle stirring. A 1.5 to 2-fold molar excess of the lipid is recommended.

-

Allow the reaction to proceed for 4-12 hours at room temperature under a nitrogen atmosphere to prevent oxidation of the thiol group.

-

Monitor the reaction progress by taking aliquots and analyzing them via HPLC.

-

Once the reaction is complete, purify the this compound conjugate using preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Confirm the molecular weight of the final product using mass spectrometry.

-

Nanoparticle Formulation and Drug Loading

This compound can be incorporated into liposomes or micelles to create targeted drug delivery vehicles. The thin-film hydration method is a widely used technique for encapsulating hydrophobic drugs.

Protocol: Thin-Film Hydration for Drug-Loaded Nanoparticles

-

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Hydrophobic drug

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator, sonicator, and extruder.

-

-

Procedure:

-

Dissolve the primary lipid, cholesterol, this compound (typically at a 5-10 mol% ratio), and the hydrophobic drug in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the primary lipid.

-

The resulting multilamellar vesicles are then sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar nanoparticles of a uniform size.

-

Remove the unencapsulated drug by dialysis or size exclusion chromatography.

-

Characterization of Nanoparticles

Protocol: Size and Zeta Potential Measurement

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoparticle suspension in the appropriate buffer to a suitable concentration.

-

Transfer the diluted sample to a cuvette.

-

Perform the measurement according to the instrument's protocol to obtain the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

-

Protocol: Determination of Encapsulation Efficiency and Drug Loading

-

Instrument: HPLC or UV-Vis Spectrophotometer.

-

Procedure:

-

Separate the unencapsulated drug from the nanoparticles using methods like ultrafiltration or size exclusion chromatography.

-

Quantify the concentration of the free drug in the filtrate/eluate (C_free).

-

Disrupt a known volume of the purified nanoparticle suspension with a suitable solvent (e.g., methanol or DMSO) to release the encapsulated drug.

-

Quantify the total drug concentration in the disrupted nanoparticle solution (C_total).

-

Calculate Encapsulation Efficiency (EE%): EE% = ( (Total initial drug - Free drug) / Total initial drug ) * 100

-

Calculate Drug Loading (DL%): DL% = ( Weight of drug in nanoparticles / Total weight of nanoparticles ) * 100

-

YIGSR Signaling Pathway

The biological activity of this compound is mediated by the interaction of the YIGSR peptide with its cellular receptors, primarily the 67 kDa laminin receptor (67LR). This interaction triggers a cascade of intracellular signaling events.

Upon binding to the 67LR, the YIGSR peptide can induce receptor clustering, leading to the activation of downstream signaling pathways. One key event is the tyrosine phosphorylation of a complex of proteins with molecular masses ranging from 115 to 130 kDa.[3] This signaling can also involve the p38 MAP kinase pathway.[5] In the context of cell adhesion and spreading, the 67LR has been shown to co-localize with cytoskeletal proteins such as α-actinin and vinculin, suggesting a link between receptor activation and the cellular machinery for motility and structural organization.[7]

Furthermore, YIGSR can modulate the phenotype of immune cells like macrophages in a concentration-dependent manner.[6] This can lead to changes in the secretion of various cytokines and chemokines, including IL-1RA, MCP-1, and TNFα, thereby influencing the local inflammatory environment.

This technical guide provides a foundational understanding of the biophysical properties and associated experimental methodologies for this compound. The data and protocols compiled herein are intended to support researchers and drug development professionals in the design and evaluation of novel targeted therapeutic and diagnostic agents.

References

- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Looking into laminin receptor: critical discussion regarding the non-integrin 37/67-kDa laminin receptor/RPSA protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DSPE-PEG1000-YIGSR: Synthesis, Laminin Receptor Binding, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000]-YIGSR (DSPE-PEG1000-YIGSR), a functionalized lipid conjugate designed for targeted drug delivery to cells expressing the 67kDa laminin receptor (67LR). The YIGSR peptide sequence, derived from the β1 chain of laminin, serves as a targeting moiety, directing nanoparticles to cancer cells and other tissues where the 67LR is overexpressed.[1][2][3]

Physicochemical Properties and Synthesis

This compound is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor, a hydrophilic PEG1000 spacer, and the YIGSR targeting peptide. This structure allows for its incorporation into lipid-based nanoparticle formulations, such as liposomes and micelles, where the DSPE moiety integrates into the lipid bilayer and the YIGSR peptide is displayed on the nanoparticle surface.

Table 1: Physicochemical Properties of DSPE-PEG1000 Based Micelles

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | [4] |

| Hydrodynamic Diameter (Z-average) | 10 - 23 nm | [5] |

| Zeta Potential | +6 to +8 mV | [5] |

Note: These values are for DSPE-PEG1000 micelles and may vary with the addition of the YIGSR peptide and other formulation components.

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of the YIGSR peptide to a reactive derivative of DSPE-PEG1000, such as DSPE-PEG1000-NHS (N-hydroxysuccinimide).

Experimental Protocol: Synthesis of this compound

-

Activation of DSPE-PEG1000-Carboxylic Acid:

-

Dissolve DSPE-PEG1000-Carboxylic Acid, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC) in an anhydrous organic solvent such as dichloromethane or dimethylformamide (DMF).

-

The molar ratio of DSPE-PEG-COOH:NHS:EDC is typically 1:1.2:1.2.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the DSPE-PEG1000-NHS ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Conjugation with YIGSR Peptide:

-

Dissolve the YIGSR peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Add the activated DSPE-PEG1000-NHS ester solution to the peptide solution. The molar ratio of DSPE-PEG-NHS to YIGSR is typically 1:1.5.

-

Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.

-

-

Purification:

-

Remove the organic solvent under reduced pressure.

-

Purify the this compound conjugate by dialysis against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) to remove unreacted peptide and other small molecules.

-

Lyophilize the purified solution to obtain this compound as a white powder.

-

-

Characterization:

-

Confirm the structure and purity of the conjugate using techniques such as ¹H NMR spectroscopy and MALDI-TOF mass spectrometry.

-

Nanoparticle Formulation

This compound can be incorporated into nanoparticles using various methods. The thin-film hydration method is commonly employed for preparing liposomes or micelles.

Experimental Protocol: Nanoparticle Formulation by Thin-Film Hydration

-

Lipid Film Preparation:

-

Dissolve this compound and other lipid components (e.g., structural lipids like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio for a targeted formulation might be DSPC:Cholesterol:DSPE-PEG2000:this compound of 50:47.5:2:0.5.[6]

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).[7]

-

-

Size Reduction:

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

Characterization of Nanoparticles:

-

Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using Dynamic Light Scattering (DLS).

-

Assess the morphology of the nanoparticles by Transmission Electron Microscopy (TEM).

-

Quantify the amount of YIGSR peptide on the nanoparticle surface using a suitable analytical technique, such as HPLC.

-

Laminin Receptor Binding and Cellular Uptake

The YIGSR peptide on the surface of the nanoparticles facilitates binding to the 67kDa laminin receptor, which is often overexpressed on the surface of cancer cells. This interaction can be quantified using various cell-based assays.

Table 2: Binding Affinity of YIGSR-Containing Peptides to the Laminin Receptor

| Peptide | Cell Line | Assay Method | Binding Affinity (Kd/IC50) | Reference |

| C(YIGSR)3-NH2 | Neuroblastoma cells | Ligand Displacement Assay | 1.5 x 10⁻⁷ M | |

| CDPGYIGSR-NH2 | T-47D cells | Receptor Binding Assay | 1-5 nM | |

| CDPGYIGSR-NH2 | T-47D cells | Cell Adhesion Inhibition | 230-390 nM |

Experimental Protocols for Assessing Receptor Binding

3.1.1. Cell Adhesion Assay

This assay measures the ability of cells to adhere to a surface coated with the YIGSR peptide.

-

Plate Coating:

-

Coat the wells of a 96-well plate with a solution of this compound (or the YIGSR peptide alone) at a concentration of 10-50 µg/mL in PBS.

-

Incubate the plate overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells three times with PBS to remove any unbound conjugate.

-

-

Blocking:

-

Block non-specific binding sites by incubating the wells with a 1% Bovine Serum Albumin (BSA) solution in PBS for 1 hour at 37°C.

-

Wash the wells twice with PBS.

-

-

Cell Seeding:

-

Harvest cells expressing the 67kDa laminin receptor and resuspend them in serum-free medium.

-

Add a defined number of cells (e.g., 5 x 10⁴ cells/well) to each well.

-

-

Incubation and Washing:

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

-

Quantification:

-

Fix the adherent cells with 4% paraformaldehyde.

-

Stain the cells with 0.5% crystal violet solution for 10 minutes.

-

Wash the wells with water to remove excess stain and allow to dry.

-

Solubilize the stain with a 1% SDS solution.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

3.1.2. Flow Cytometry for Quantitative Binding Affinity

This method provides a quantitative measure of the binding affinity (Kd) of fluorescently labeled YIGSR-nanoparticles to cells.

-

Cell Preparation:

-

Harvest cells and resuspend them in a cold binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

-

Incubation with Labeled Nanoparticles:

-

Prepare a series of dilutions of fluorescently labeled this compound nanoparticles in binding buffer.

-

Incubate 100 µL of the cell suspension with 100 µL of each nanoparticle dilution for 1-2 hours on ice to reach equilibrium. Include a control with unlabeled nanoparticles to assess non-specific binding.

-

-

Washing:

-

Wash the cells three times with cold binding buffer by centrifugation (300 x g for 5 minutes) and resuspension to remove unbound nanoparticles.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in binding buffer and analyze the samples on a flow cytometer.

-

Record the mean fluorescence intensity (MFI) for each nanoparticle concentration.

-

-

Data Analysis:

-

Subtract the MFI of the non-specific binding control from the MFI of each sample.

-

Plot the specific MFI against the nanoparticle concentration and fit the data to a one-site binding (hyperbola) equation to determine the equilibrium dissociation constant (Kd).

-

Cellular Signaling Pathways

Binding of the YIGSR motif to the 67kDa laminin receptor triggers intracellular signaling cascades that can influence cell adhesion, migration, and survival. Key signaling events include the phosphorylation of tyrosine residues on various proteins.

Key Signaling Molecules and Pathways

-

Tyrosine Phosphorylation: A primary event following YIGSR binding is the phosphorylation of proteins in the 115-130 kDa and 32 kDa molecular weight ranges.

-

PKA/Epac Pathway: The internalization of the 67LR upon YIGSR binding is dependent on adenylyl cyclase, protein kinase A (PKA), and the exchange protein directly activated by cyclic adenosine monophosphate (cAMP) (Epac).

-

MAPK and PI3K/AKT Pathways: Blockade of the 67LR has been shown to activate p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), which in turn can activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.

Experimental Protocol: Western Blot for Protein Phosphorylation

This protocol allows for the detection and quantification of changes in protein phosphorylation in response to this compound treatment.

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat them with this compound nanoparticles for various time points.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-tyrosine, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

To quantify the change in phosphorylation, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

-

Normalize the intensity of the phosphoprotein band to the intensity of the total protein band.

-

In Vivo Biodistribution and Targeting

The efficacy of this compound-functionalized nanoparticles in a therapeutic setting depends on their ability to accumulate at the target site after systemic administration.

Experimental Protocol: In Vivo Biodistribution Study

-

Animal Model:

-

Use an appropriate animal model, such as a tumor-bearing mouse model where the tumor cells overexpress the 67kDa laminin receptor.

-

-

Nanoparticle Labeling:

-

For imaging purposes, label the nanoparticles with a fluorescent dye (for optical imaging) or a radionuclide (for PET or SPECT imaging).

-

-

Administration:

-

Administer the labeled nanoparticles to the animals via an appropriate route, typically intravenous (tail vein) injection.

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), image the animals using a suitable imaging modality (e.g., IVIS for fluorescence imaging, microPET/SPECT for radionuclide imaging) to visualize the biodistribution of the nanoparticles in real-time.[9]

-

-

Ex Vivo Organ Analysis:

-

At the final time point, euthanize the animals and harvest the major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).

-

Quantify the accumulation of nanoparticles in each organ by measuring the fluorescence intensity or radioactivity per gram of tissue.

-

-

Data Analysis:

-

Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

-

Compare the tumor accumulation of the YIGSR-targeted nanoparticles to that of non-targeted control nanoparticles to assess the targeting efficiency.

-

Visualizations

Logical Relationship of this compound Components

Caption: Components of this compound and its binding to the 67kDa laminin receptor.

Experimental Workflow for Evaluating Laminin Receptor Binding

Caption: Workflow for assessing the binding of YIGSR-functionalized nanoparticles to the laminin receptor.

Signaling Pathway of YIGSR Binding to 67kDa Laminin Receptor

Caption: Signaling cascade initiated by YIGSR binding to the 67kDa laminin receptor.

References

- 1. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 9. Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Targeting: An In-depth Guide to DSPE-PEG1000-YIGSR Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of peptides to lipid-polyethylene glycol (PEG) systems represents a significant advancement in targeted drug delivery. This technical guide delves into the core principles governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide. The YIGSR sequence (Tyr-Ile-Gly-Ser-Arg), derived from the laminin β1 chain, is a potent ligand for the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells. By harnessing the self-assembling properties of DSPE-PEG1000 and the targeting specificity of YIGSR, it is possible to formulate nanocarriers for the precise delivery of therapeutic agents. This document provides a comprehensive overview of the self-assembly mechanism, quantitative physicochemical characteristics, detailed experimental protocols for formulation and characterization, and the intracellular signaling pathways activated upon receptor binding.

The Self-Assembly of DSPE-PEG1000-YIGSR

The spontaneous organization of this compound into nanoscale structures in an aqueous environment is a thermodynamically driven process. The amphiphilic nature of the molecule, possessing a hydrophobic DSPE lipid tail and a hydrophilic PEG-YIGSR head, is the primary driver for this self-assembly.

At concentrations above the critical micelle concentration (CMC), the hydrophobic DSPE tails aggregate to minimize their exposure to water, forming a stable core. Simultaneously, the hydrophilic PEG-YIGSR chains orient themselves towards the aqueous phase, creating a protective corona. This corona serves a dual purpose: the PEG component provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, while the terminal YIGSR peptide is exposed for receptor-mediated targeting.[1]

Below is a diagram illustrating the self-assembly process:

Quantitative Physicochemical Properties

The physicochemical characteristics of this compound micelles are critical for their in vitro and in vivo performance. The following tables summarize key quantitative data, compiled from studies on closely related DSPE-PEG-peptide systems, to provide a representative profile.

Table 1: Self-Assembly and Stability Parameters

| Parameter | Representative Value | Significance |

| Critical Micelle Concentration (CMC) | ~ 1 - 25 µM | Indicates the concentration at which micelles form; a low CMC suggests high stability upon dilution in the bloodstream. |

| Aggregation Number (Nagg) | ~ 90 | The number of monomers per micelle, influencing size and drug loading capacity. |

Table 2: Particle Characteristics

| Parameter | Representative Value | Significance |

| Hydrodynamic Diameter | 10 - 25 nm | Influences biodistribution, tumor penetration, and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity; a low PDI is desirable for consistent performance. |

| Zeta Potential | -2 to -15 mV | The surface charge of the micelles, affecting their stability in suspension and interaction with biological membranes. |

Experimental Protocols

Synthesis of this compound Conjugate

This protocol describes a common method for conjugating the YIGSR peptide to a maleimide-activated DSPE-PEG1000.

Materials:

-

DSPE-PEG1000-Maleimide

-

Cys-YIGSR peptide (cysteine added for thiol-maleimide chemistry)

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sephadex G-25 column

Procedure:

-

Dissolve DSPE-PEG1000-Maleimide and Cys-YIGSR peptide separately in DMF at appropriate molar ratios (e.g., 1:1.2).

-

Add the DSPE-PEG1000-Maleimide solution dropwise to the peptide solution while stirring.

-

Allow the reaction to proceed for 4-6 hours at room temperature under a nitrogen atmosphere.

-

Remove the DMF by dialysis against deionized water.

-

Purify the conjugate using a Sephadex G-25 column to remove unconjugated peptide.

-

Lyophilize the purified product and store at -20°C.

Formulation of this compound Micelles (Thin-Film Hydration)

This method is suitable for encapsulating hydrophobic drugs within the micellar core.

Materials:

-

This compound

-

(Optional) Hydrophobic drug

-

Chloroform or other suitable organic solvent

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of DSPE (~55°C).

-

Sonicate the resulting suspension in a water bath sonicator or pass it through an extruder with a defined pore size membrane to obtain a clear and homogenous micellar solution.

-

Sterilize the final formulation by filtration through a 0.22 µm filter.

Characterization of Micelles

3.3.1. Determination of Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the micellar solution in deionized water and measure the hydrodynamic diameter, polydispersity index, and zeta potential using a Zetasizer instrument.

3.3.2. Determination of Critical Micelle Concentration (CMC):

-

Method: Fluorescence spectroscopy using a hydrophobic probe like pyrene.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small aliquot of pyrene solution in acetone to each solution and allow the acetone to evaporate.

-

Incubate the solutions to allow for pyrene partitioning into the micellar cores.

-

Measure the fluorescence emission spectra and plot the ratio of the intensity of the first and third vibrational peaks (I1/I3) against the logarithm of the concentration. The CMC is determined from the inflection point of this plot.

-

YIGSR-Mediated Signaling Pathway

Upon binding to the 67 kDa laminin receptor on the cell surface, the YIGSR peptide can trigger intracellular signaling cascades that can influence cell adhesion, migration, and proliferation. A key player in this pathway is the Focal Adhesion Kinase (FAK).

The activation of FAK can lead to the initiation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central regulators of various cellular processes.[2][3] Understanding this signaling mechanism is crucial for the rational design of YIGSR-targeted therapies.

Conclusion

The self-assembly of this compound into well-defined micelles offers a promising platform for targeted drug delivery. The physicochemical properties of these nanocarriers can be precisely controlled and characterized using the methodologies outlined in this guide. A thorough understanding of the underlying principles of self-assembly and the biological consequences of YIGSR-receptor interaction will empower researchers and drug development professionals to design and optimize novel therapeutic strategies with enhanced efficacy and reduced off-target effects.

References

In Vitro Characterization of DSPE-PEG1000-YIGSR: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] conjugated with the YIGSR peptide (DSPE-PEG1000-YIGSR). This compound is a functionalized phospholipid designed for targeted drug delivery systems, such as liposomes and micelles. The DSPE-PEG component provides biocompatibility and prolonged circulation, while the YIGSR peptide, derived from the laminin B1 chain, targets the 67 kDa laminin receptor, which is frequently overexpressed on endothelial and various cancer cells.[1][2] This document details the essential physicochemical and biological evaluation methods, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key processes and pathways using diagrams. It is intended for researchers, scientists, and professionals in the field of drug development and nanomedicine.

Physicochemical Characterization

The foundational analysis of this compound involves confirming its successful synthesis and characterizing the nanoparticles it forms. These steps are critical for ensuring reproducibility and predicting in vivo behavior.

Synthesis and Purity Analysis

The conjugation of the YIGSR peptide to the DSPE-PEG1000 backbone is typically achieved through a stable covalent linkage. The resulting conjugate must be rigorously purified and its identity confirmed.

References

Methodological & Application

Application Notes and Protocols: Synthesis of DSPE-PEG1000-YIGSR

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, purification, and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000]-YIGSR (DSPE-PEG1000-YIGSR). This lipopeptide conjugate is of significant interest in drug delivery and tissue engineering due to the targeting capabilities of the YIGSR peptide. The YIGSR sequence, derived from the laminin β1 chain, interacts with the 67 kDa laminin binding protein (LBP), promoting adhesion and spreading of various cell types, including endothelial cells, fibroblasts, and smooth muscle cells.[1][2][3][4]

Overview of the Synthesis Strategy

The synthesis of this compound is typically achieved through the formation of a stable amide bond between the carboxylated terminus of DSPE-PEG1000-COOH and the N-terminal amine of the YIGSR peptide. This reaction is commonly facilitated by carbodiimide chemistry, utilizing activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). An alternative strategy involves the use of a maleimide-functionalized DSPE-PEG to react with a cysteine-modified YIGSR peptide. This document will focus on the EDC/NHS coupling method.

Experimental Protocols

Materials and Reagents

-

DSPE-PEG1000-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-1000])[5][6]

-

YIGSR peptide (Tyr-Ile-Gly-Ser-Arg)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dialysis membrane (MWCO 1 kDa)

-

Deionized (DI) water

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Standard laboratory glassware and equipment (round bottom flasks, magnetic stirrer, rotary evaporator, lyophilizer)

Synthesis of this compound via EDC/NHS Coupling

This protocol outlines the steps for conjugating the YIGSR peptide to DSPE-PEG1000-COOH.

Step 1: Activation of DSPE-PEG1000-COOH

-

Dissolve DSPE-PEG1000-COOH (1 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

Step 2: Conjugation with YIGSR Peptide

-

In a separate flask, dissolve the YIGSR peptide (1.2 equivalents) in anhydrous DMF.

-

Add a small amount of an organic base such as TEA or DIPEA (2-3 equivalents) to the peptide solution to deprotonate the N-terminal amine.

-

Slowly add the peptide solution to the activated DSPE-PEG1000-NHS ester solution from Step 1.

-

Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

Step 3: Quenching and Purification

-

After the reaction is complete (as monitored by TLC or LC-MS), quench any unreacted NHS esters by adding a small amount of water.

-

Transfer the reaction mixture to a dialysis membrane (1 kDa MWCO) and dialyze against DI water for 48 hours with frequent water changes to remove unreacted peptide, EDC, NHS, and other small molecule impurities.

-

Freeze-dry the dialyzed solution to obtain the crude this compound product as a white powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

Further purification of the crude product is essential to isolate the desired conjugate from unreacted DSPE-PEG1000 and other byproducts.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30-60 minutes), followed by a hold at 95% B and re-equilibration at 5% B.[7]

-

Detection: UV detection at 220 nm and 280 nm (for the tyrosine residue in YIGSR).

-

Procedure: Dissolve the lyophilized crude product in a minimal amount of the initial mobile phase composition. Inject the solution onto the equilibrated HPLC column. Collect fractions corresponding to the major peak that elutes at a retention time distinct from the starting materials.

-

Post-Purification: Pool the pure fractions and lyophilize to obtain the final this compound product.

Characterization of this compound

2.4.1. Mass Spectrometry

-

Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[7][8][9][10][11]

-

Purpose: To confirm the successful conjugation by identifying the molecular weight of the final product. The expected mass will be the sum of the molecular weights of DSPE-PEG1000 and the YIGSR peptide, minus the mass of a water molecule.

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the presence of both the DSPE-PEG component and the YIGSR peptide in the final conjugate. Characteristic peaks for the fatty acid chains of DSPE, the ethylene glycol repeats of PEG, and the amino acid residues of YIGSR should be identifiable in the spectrum.

2.4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Technique: FTIR Spectroscopy.[9]

-

Purpose: To identify the formation of the amide bond. The spectrum should show characteristic peaks for amide I and amide II bands.

Quantitative Data Summary

The following table should be used to record experimental data for the synthesis of this compound.

| Parameter | Value | Units | Notes |

| Reactants | |||

| DSPE-PEG1000-COOH Mass | mg | ||

| Molar Amount of DSPE-PEG1000-COOH | mmol | ||

| YIGSR Peptide Mass | mg | ||

| Molar Amount of YIGSR Peptide | mmol | ||

| EDC-HCl Mass | mg | ||

| NHS Mass | mg | ||

| Reaction Conditions | |||

| Solvent | e.g., Anhydrous DMF | ||

| Reaction Temperature | °C | ||

| Reaction Time | hours | ||

| Yield | |||

| Crude Product Mass | mg | ||

| Crude Yield | % | ||

| Purified Product Mass | mg | ||

| Final Yield | % | ||

| Purity | |||

| HPLC Purity | % | Determined by peak area | |

| Characterization | |||

| Expected Molecular Weight (MALDI-TOF) | Da | ||

| Observed Molecular Weight (MALDI-TOF) | Da |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, purification, and characterization of this compound.

YIGSR Signaling Interaction

Caption: Simplified diagram of YIGSR peptide interaction with its cell surface receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced gene transfection efficiency by use of peptide vectors containing laminin receptor-targeting sequence YIGSR - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]

- 6. DSPE-PEG(1000) Carboxylic Acid - Creative Biolabs [creative-biolabs.com]

- 7. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]

- 9. researchgate.net [researchgate.net]